molecular formula C16H21NO3 B6197957 tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate CAS No. 2694744-83-5

tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate

Cat. No.: B6197957
CAS No.: 2694744-83-5
M. Wt: 275.3
InChI Key:
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Description

Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate is a white crystalline compound with the molecular formula C23H27NO5. It belongs to the class of cyclic carbamates and is commonly used as a protecting group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butyl carbamate, benzyl bromide, and cyclobutanone in the presence of a base. Another method includes adding the compound to tetrahydrofuran, cooling it to 0°C, and then adding sodium hydroxide dissolved in a sodium hypochlorite solution dropwise to the reaction system .

Industrial Production Methods

The industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

It can be used as a starting material for the synthesis of peptides and as a protecting group in peptide synthesis. Additionally, the compound has been explored for its potential use in drug discovery and catalysis.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate involves its role as a protecting group in peptide synthesis. The compound temporarily protects functional groups during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of specific sites within a molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate
  • Tert-butyl N-(3-oxocyclobutyl)carbamate

Uniqueness

Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate is unique due to its specific structure, which includes a benzyl group attached to the cyclobutyl ring. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical properties and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate involves the reaction of tert-butyl carbamate with 1-benzyl-3-oxocyclobutane in the presence of a base and a catalyst.", "Starting Materials": [ "tert-butyl carbamate", "1-benzyl-3-oxocyclobutane", "base", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent.", "Step 2: Add 1-benzyl-3-oxocyclobutane to the solution.", "Step 3: Add a base to the solution to deprotonate the carbamate group.", "Step 4: Add a catalyst to the solution to promote the formation of the carbamate ester.", "Step 5: Stir the reaction mixture at a suitable temperature and for a suitable time.", "Step 6: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS No.

2694744-83-5

Molecular Formula

C16H21NO3

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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